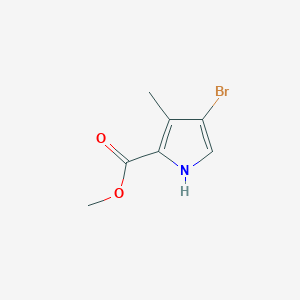

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBZIQHPQZDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-09-3 | |

| Record name | methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Pyrrole Derivatives

a. Direct Bromination of Pyrrole-2-carboxylate Esters

One of the most common approaches involves electrophilic aromatic substitution on pyrrole-2-carboxylate esters. The procedure typically employs N-bromosuccinimide (NBS) as the brominating agent under radical or photochemically initiated conditions.

- Reagent: N-bromosuccinimide (NBS)

- Solvent: Acetonitrile or dichloromethane

- Initiator: Light or radical initiators such as azobisisobutyronitrile (AIBN)

- Temperature: Ambient or slightly elevated (~25–40°C)

Reaction Scheme:

$$

\text{Pyrrole-2-carboxylate} \xrightarrow[\text{NBS}]{\text{light, RT}} \text{4-bromo derivative}

$$

- Bromination predominantly occurs at the 4-position owing to the electronic effects of the ester group, with yields often exceeding 70% under optimized conditions.

b. Bromination via Halogenation of Pre-formed Pyrrole

Alternatively, bromination can be performed on pre-formed methyl pyrrole-2-carboxylate using molecular bromine (Br₂) in the presence of a Lewis acid or acid catalyst, such as iron(III) bromide (FeBr₃).

Esterification and Functionalization

a. Methylation of Pyrrole-2-carboxylic Acid

The esterification step involves converting pyrrole-2-carboxylic acid derivatives into methyl esters, often via Fischer esterification:

- Reagents: Methanol with catalytic sulfuric acid or hydrochloric acid

- Conditions: Reflux under anhydrous conditions

- Outcome: Methyl ester formation with yields typically above 80%

b. Direct methylation of pyrrole-2-carboxylic acid derivatives can also be achieved using diazomethane or methyl iodide in the presence of a base, providing a more straightforward route to methyl esters.

Synthetic Route Summary and Data Table

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | NBS | Acetonitrile, RT, light | 70-85 | Selective at 4-position |

| Esterification | MeOH, H₂SO₄ | Reflux | >80 | Fischer esterification |

| Alternative methylation | Methyl iodide, base | RT or reflux | 75-85 | Methylation of acid or ester |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling reaction conditions to maximize regioselectivity and minimize polybromination or over-oxidation. For instance, the use of NBS under photochemical conditions has been shown to favor mono-bromination at the 4-position with minimal by-products.

Optimization parameters include:

- Temperature control to prevent side reactions

- Use of radical initiators or light to enhance selectivity

- Choice of solvent to influence reaction rate and regioselectivity

Notable Variations and Advanced Methods

a. Decarboxylative Bromination:

Some methods involve decarboxylation of pyrrole-2-carboxylic acids followed by bromination, which can be advantageous for synthesizing derivatives with different substitution patterns.

Data Summary

| Method | Brominating Agent | Yield | Advantages | Limitations |

|---|---|---|---|---|

| NBS photochemically initiated | NBS | 70–85% | High regioselectivity | Requires light source |

| Molecular bromine | Br₂ | 60–75% | Simple setup | Less selective, over-bromination possible |

| Transition metal catalysis | Pd-catalyzed coupling | Variable | Versatile | Multi-step, expensive |

Biological Activity

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate has the following chemical structure:

- Molecular Formula : C6H6BrN O2

- Molecular Weight : 201.02 g/mol

The compound features a pyrrole ring with a bromine substituent at the 4-position and a methyl group at the 3-position, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 64 μg/mL | |

| Escherichia coli | < 32 μg/mL | |

| Pseudomonas aeruginosa | < 128 μg/mL |

Anticancer Activity

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines, treatment with methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate resulted in a significant reduction in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death. The IC50 value was determined to be approximately 50 μM, indicating potent activity against these cancer cells .

The biological activity of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria or cancer cells.

- DNA Interaction : There is evidence suggesting that it can bind to DNA, disrupting replication and transcription processes.

- Signal Transduction Pathways : It may modulate pathways that control cell growth and apoptosis.

Comparative Analysis

To better understand the uniqueness of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate, a comparison with similar compounds is useful.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Yes | Yes | Bromine and methyl substituents |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | Moderate | No | Lacks additional methyl group |

| Methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate | Yes | Moderate | Hydroxy group enhances solubility |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4): Lacks the 3-methyl group .

- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-90-3): Methyl group at position 1 instead of 3 .

- Methyl 3-bromopyrrole-2-carboxylate (CAS 941714-57-4): Bromine at position 3 instead of 4 .

These analogs differ in substituent positions and ester groups, influencing their reactivity and applications.

Physicochemical Properties

- Melting Points: Discrepancies in melting points for methyl 4-bromo-1H-pyrrole-2-carboxylate (81–82°C vs.

- Ester Effects : Ethyl esters (e.g., 232.08 g/mol ) exhibit higher molecular weights and lower melting points compared to methyl esters.

Q & A

Basic: What are the common synthetic routes for methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves halogenation of pyrrole precursors or functionalization via cross-coupling reactions. For example, Suzuki-Miyaura coupling has been employed for similar brominated pyrroles, requiring palladium catalysts (e.g., Pd(dppf)Cl₂), base (KOAc), and anhydrous solvents like 1,4-dioxane . Halogenation reactions may necessitate controlled temperatures (e.g., 0–25°C) and inert atmospheres to prevent side reactions . Solvent choice (e.g., DMF for N-benzylation) and stoichiometric ratios of reagents (e.g., Cs₂CO₃ for deprotonation) are critical for optimizing yields, which can vary significantly (42–94% in reported protocols) .

Basic: How is the compound characterized using spectroscopic methods, and what key spectral data should researchers expect?

Key characterization techniques include:

- ¹H NMR : Aromatic protons in pyrrole rings typically resonate between δ 6.5–8.5 ppm. For example, ethyl 4-bromo-3-methyl analogs show distinct singlet peaks for methyl groups (δ ~2.15 ppm) and aromatic protons (δ ~6.68–7.98 ppm) .

- ESIMS : Molecular ion peaks for brominated pyrroles often appear as doublets (e.g., m/z 390.1 and 392.2 for [M]⁺ and [M+2]⁺) due to bromine’s isotopic pattern .

- LCMS/HPLC : Purity assessments (>95%) are standard, with retention times dependent on column chemistry and mobile phase .

Advanced: What strategies can resolve contradictions in reported bioactivity data for pyrrole derivatives like methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate?

Discrepancies in bioactivity data often arise from variations in assay conditions, cell lines, or compound purity. For example:

- Standardized Assays : Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial studies) and controls to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions. For instance, methyl esters may exhibit altered solubility or metabolic stability compared to ethyl derivatives .

- Mechanistic Profiling : Evaluate enzyme inhibition (e.g., kinase assays) or receptor-binding affinity to confirm target specificity .

Advanced: How can computational chemistry predict the reactivity of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate in cross-coupling reactions?

Computational tools like DFT (Density Functional Theory) can model:

- Electrophilicity : The bromine atom’s leaving-group ability in Suzuki couplings, influenced by electron-withdrawing groups (e.g., carboxylate esters) .

- Steric Effects : Substituent positioning (e.g., 3-methyl group) may hinder catalyst access, reducing coupling efficiency. Molecular docking simulations can optimize ligand-catalyst interactions .

- Reaction Pathways : Transition-state analysis for bromine displacement, aiding in solvent selection (e.g., polar aprotic solvents for SNAr mechanisms) .

Basic: What safety precautions are recommended for handling methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Brominated pyrroles may release HBr under hydrolysis, requiring acid traps .

- Disposal : Follow hazardous waste protocols (e.g., incineration with scrubbing for halogenated compounds) .

Advanced: How does the electronic structure of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate influence its participation in electrophilic substitution reactions?

The electron-deficient pyrrole ring (due to the electron-withdrawing carboxylate and bromine substituents) directs electrophiles to the less substituted positions. For example:

- Nitration/Sulfonation : Occurs preferentially at the 5-position if unsubstituted, as predicted by Hückel’s rule and confirmed via regioselectivity studies on similar bromopyrroles .

- Cross-Coupling : Bromine’s position (C4) enhances oxidative addition in Pd-catalyzed reactions, while the methyl group (C3) sterically blocks adjacent sites .

Basic: What are the solubility and stability profiles of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Ethyl/methyl esters show similar trends, with solubility decreasing with larger alkyl chains .

- Stability : Sensitive to light and moisture. Store desiccated and monitor via TLC/HPLC for decomposition (e.g., ester hydrolysis to carboxylic acids) .

Advanced: How can researchers design analogs of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate to enhance bioactivity while minimizing toxicity?

- Functional Group Modifications : Introduce electron-donating groups (e.g., –NH₂ at C4) to increase nucleophilicity for targeted covalent binding .

- Prodrug Strategies : Replace methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve bioavailability .

- Toxicophore Removal : Replace bromine with less toxic halogens (e.g., Cl) or pseudohalogens (e.g., CF₃) while retaining activity .

Basic: What chromatographic techniques are optimal for purifying methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) for baseline separation of brominated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related impurities (e.g., debrominated analogs) .

Advanced: What mechanistic insights explain the variable yields in N-functionalization reactions of methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate?

- Base Sensitivity : Strong bases (e.g., NaH) may deprotonate the pyrrole NH, leading to undesired dimerization. Milder bases (e.g., K₂CO₃) improve selectivity for N-alkylation .

- Solvent Effects : High-polarity solvents (e.g., DMF) stabilize transition states in SN2 reactions but may increase side reactions with electrophilic bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.